molecular formula C11H7ClF3N3O B8165579 4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine

4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine

Cat. No.: B8165579
M. Wt: 289.64 g/mol
InChI Key: OSMVKBKBDGHZLX-UHFFFAOYSA-N
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Description

4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a chloro substituent at the 4-position and a 4-(trifluoromethoxy)phenyl group at the 6-position of the pyrimidine ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-9-5-8(17-10(16)18-9)6-1-3-7(4-2-6)19-11(13,14)15/h1-5H,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMVKBKBDGHZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus oxychloride.

    Substitution with Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through a nucleophilic substitution reaction using a trifluoromethoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications References
4-Chloro-6-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine -Cl (4), -OCF₃-Ph (6) C₁₁H₇ClF₃N₃O Target compound; potential therapeutic applications
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine -Cl-Ph (4), -CF₃ (6) C₁₁H₇ClF₃N₃ Similar electronic profile; CAS 883004-97-5
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine -Cl (4), -S-(4-F-Ph) (6) C₁₀H₇ClFN₃S Sulfanyl group enhances lipophilicity
4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine -Cl-Ph (4), -SCH₃ (6) C₁₁H₁₀ClN₃S Methylsulfanyl group modulates reactivity
4-Chloro-6-[2,4-dichloro-5-(2-morpholin-4-ylethoxy)phenyl]pyrimidin-2-amine -Cl (4), morpholine-ethoxy-dichlorophenyl (6) C₁₆H₁₇Cl₃N₄O₂ Complex substituent for targeted binding
Key Observations:

Electron-Withdrawing Groups: The trifluoromethoxy group in the target compound (-OCF₃) provides stronger electron withdrawal compared to methylsulfanyl (-SCH₃) or sulfanyl (-S-) groups in analogs .

Lipophilicity : The trifluoromethoxy group improves lipophilicity compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents, which may enhance blood-brain barrier penetration or target binding in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The trifluoromethoxy group reduces water solubility compared to hydroxyl or amino substituents but improves stability against metabolic oxidation .
  • Melting Points : Halogenated pyrimidines (e.g., 4-chloro derivatives) generally exhibit higher melting points due to increased molecular symmetry and intermolecular interactions .
  • Metabolic Stability : The trifluoromethoxy group resists enzymatic degradation better than methoxy groups, as seen in compounds like Q203 .

Therapeutic Potential and Research Findings

  • Anticancer Activity : Pyrimidin-2-amine derivatives (e.g., PPA1-PPA8) act as radiosensitizers in lung cancer by regulating the cell cycle, though the target compound’s specific activity remains unexplored .
  • Antimicrobial Applications : Compounds with morpholine-ethoxy-dichlorophenyl substituents (e.g., C₁₆H₁₇Cl₃N₄O₂) show promise in targeting bacterial enzymes, suggesting structural flexibility for drug design .

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